Butyl vinyl ether

Description

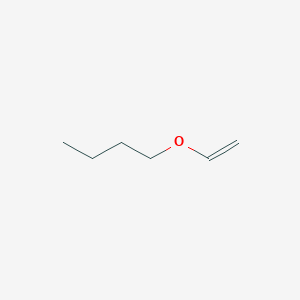

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-5-6-7-4-2/h4H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKWTJUDCOPSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Record name | BUTYL VINYL ETHER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25232-87-5 | |

| Record name | Butyl vinyl ether homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5051575 | |

| Record name | Butyl vinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyl vinyl ether, stabilized appears as a liquid. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid; Slightly soluble in water; [Hawley] | |

| Record name | BUTYL VINYL ETHER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl vinyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

94 °C | |

| Record name | BUTYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

15 °F (NFPA, 2010), -9 °C (Open cup) | |

| Record name | BUTYL VINYL ETHER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in alc and ether, Sol in acetone, benzene, Water solubility of 3,000 mg/l, Very sol in ethyl alcohol, acetone; miscible in ethyl ether | |

| Record name | BUTYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7888 at 20 °C/20 °C, Bulk density: 7.45 lb/gal at 20 °C | |

| Record name | BUTYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.45 (Air = 1) | |

| Record name | BUTYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

49.1 [mmHg], 49 mm Hg at 25 °C /from experimentally derived coefficients/ | |

| Record name | Butyl vinyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

111-34-2 | |

| Record name | BUTYL VINYL ETHER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Butyl vinyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1-(ethenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl vinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl vinyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/321YRT7173 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-92 °C | |

| Record name | BUTYL VINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Butyl vinyl ether chemical structure and properties

An In-depth Technical Guide to Butyl Vinyl Ether

This technical guide provides a comprehensive overview of the chemical structure, properties, reactivity, and applications of this compound. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry.

Chemical Structure and Identification

This compound, also known as n-butyl vinyl ether or 1-(ethenyloxy)butane, is an organic compound classified as a vinyl ether.[1][2] Its structure consists of a butyl group linked to a vinyl group through an oxygen atom.[3]

| Identifier | Value |

| IUPAC Name | 1-(ethenyloxy)butane |

| Synonyms | This compound, n-Butyl vinyl ether, Butoxyethene, Vinyl butyl ether |

| CAS Number | 111-34-2 |

| Chemical Formula | C6H12O |

| Molecular Weight | 100.16 g/mol |

| SMILES | CCCCOC=C |

| InChI Key | UZKWTJUDCOPSNM-UHFFFAOYSA-N |

Physical and Chemical Properties

This compound is a colorless, flammable liquid with a characteristic ether-like odor.[3] It is sparingly soluble in water but miscible with many organic solvents.[3]

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 94 °C |

| Melting Point | -92 °C |

| Density | 0.7888 g/cm³ at 20 °C |

| Solubility in water | 3 g/L |

| Vapor Density | 3.45 (Air = 1) |

| Flash Point | -12 °C |

| Refractive Index | 1.4026 at 20 °C |

Spectroscopic Data

Spectroscopic methods are essential for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | Resonances for hydrogens on a carbon adjacent to an ether oxygen are typically found in the 3.4-4.5 δ range. |

| ¹³C NMR | Carbon atoms adjacent to the ether oxygen typically show resonances in the 50-80 δ range. |

| Infrared (IR) | A characteristic C-O single bond stretching absorption is observed in the range of 1050-1150 cm⁻¹. |

Reactivity and Reaction Mechanisms

The presence of the electron-rich vinyl group makes this compound highly reactive and susceptible to various chemical transformations.

Cationic Polymerization

This compound readily undergoes cationic polymerization in the presence of a suitable initiator, such as a Lewis acid or a protonic acid.[4][5] This is a primary method for producing poly(this compound), a polymer with applications in adhesives, coatings, and as a viscosity index improver.[4] The polymerization can be controlled to produce polymers with specific molecular weights and low dispersity.[1] Recent advancements have explored various catalyst systems, including organocatalysts and external stimuli like light or electrical potential, to control the polymerization process.[6]

The general mechanism involves three main steps:

-

Initiation: An electrophile (E⁺) attacks the electron-rich double bond of the vinyl ether, forming a carbocation.

-

Propagation: The carbocationic chain end adds to another monomer molecule, extending the polymer chain.

-

Termination/Chain Transfer: The reaction is terminated by various processes, such as reaction with a counter-ion or chain transfer to a monomer or solvent molecule.

Acid-Catalyzed Hydrolysis

In the presence of acidic conditions, this compound is readily hydrolyzed to produce n-butanol and acetaldehyde.[4] The reaction proceeds via protonation of the vinyl group, followed by the addition of water and subsequent decomposition of the hemiacetal intermediate.

Caption: Acid-catalyzed hydrolysis of this compound.

Other Reactions

The double bond in this compound can also participate in various addition reactions and cycloadditions, making it a versatile building block in organic synthesis.[4]

Experimental Protocols

Synthesis via Vinylation of n-Butanol

A common industrial method for the synthesis of this compound is the reaction of n-butanol with acetylene in the presence of a basic catalyst, such as a potassium alkoxide.[2][3] This process, known as vinylation, is typically carried out under pressure. However, it can also be performed at atmospheric pressure at elevated temperatures (150-200 °C) using a high-boiling point solvent.[3]

General Procedure Outline:

-

A potassium alkoxide catalyst (e.g., potassium n-butoxide) is prepared or added to a reaction vessel containing n-butanol and a high-boiling point solvent.[3]

-

Acetylene gas is bubbled through the heated reaction mixture.[3]

-

The reaction is monitored for the consumption of starting materials.

-

The product, this compound, is typically purified by distillation.[3]

Cationic Polymerization of n-Butyl Vinyl Ether

The following is a general laboratory procedure for the cationic polymerization of vinyl ethers.

Materials:

-

n-Butyl vinyl ether (monomer)

-

Anhydrous solvent (e.g., toluene, hexane)

-

Cationic initiator (e.g., a trifluoromethyl sulfonate salt)[1]

-

Quenching agent (e.g., diethylamine or methanol)[1]

-

Precipitation solvent (e.g., methanol)[1]

Procedure:

-

The monomer and solvent are added to a dry reaction flask under an inert atmosphere.[4]

-

The flask is placed in a temperature-controlled bath (e.g., room temperature or lower for better control).[1]

-

The initiator is added to the stirred solution to commence polymerization.[4]

-

The reaction is allowed to proceed for a set time or until the desired conversion is achieved.[1]

-

The polymerization is terminated by adding the quenching agent.[1]

-

The polymer is isolated by precipitating the reaction mixture into a non-solvent, such as methanol.[1]

-

The precipitated poly(this compound) is collected by filtration and dried.

Applications

This compound is a valuable chemical with a range of applications:

-

Monomer: It is primarily used as a monomer for the synthesis of homopolymers and copolymers.[3] Poly(this compound) is used in the formulation of coatings, adhesives, and specialty materials.[3]

-

Chemical Intermediate: It serves as a starting material for the synthesis of other organic compounds through reactions like etherification and addition reactions.[3]

-

Reactive Diluent: In formulations for coatings and inks, it can act as a reactive diluent, which becomes part of the final cured product.[2]

-

Reagent: It is used as a reagent in specific organic reactions, such as the Prins reaction.[3]

Safety and Handling

This compound is a highly flammable liquid and should be handled with appropriate safety precautions.[7]

-

Flammability: It is a dangerous fire hazard.[7] Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Health Hazards: Inhalation or skin contact may cause irritation.[3] High levels of exposure can lead to dizziness and lightheadedness.[7]

-

Personal Protective Equipment (PPE): Use in a well-ventilated area and wear appropriate PPE, including gloves and safety goggles.[3]

-

Storage: Store in a cool, well-ventilated area in tightly closed containers.[7] It may form explosive peroxides and is often stabilized with inhibitors like potassium hydroxide or trihexylamine.[5][8]

References

- 1. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The brief introduction of n-Butyl vinyl ether_Chemicalbook [chemicalbook.com]

- 3. US2406674A - Manufacture of vinyl n-butyl ether - Google Patents [patents.google.com]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Butyl Vinyl Ether (CAS No. 111-34-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of n-butyl vinyl ether (BVE), a versatile organic compound with significant applications in polymer chemistry and as a synthetic intermediate. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis and polymerization, and a review of its applications, with a particular focus on its relevance to the pharmaceutical and drug development sectors. Safety, handling, and toxicological data are also presented to ensure its proper use in a research and development setting.

Introduction

n-Butyl vinyl ether (BVE), with the CAS registry number 111-34-2, is a colorless, flammable liquid characterized by a distinct sweet, ethereal odor.[1][2] Structurally, it consists of a butyl group attached to an oxygen atom, which is in turn bonded to a vinyl group. This unique combination of a reactive vinyl moiety and a hydrophobic butyl chain imparts a range of useful properties, making it a valuable monomer and chemical intermediate.[3] Its high reactivity in polymerization and addition reactions allows for the synthesis of a diverse array of polymers and organic molecules.[3] BVE is primarily utilized in the production of poly(vinyl ethers), which find applications as adhesives, coatings, lubricants, and plasticizers.[3][4] In the context of drug development, vinyl ether derivatives are explored for their potential biological activities and as building blocks in the synthesis of complex pharmaceutical compounds.[5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of n-butyl vinyl ether is presented in Table 1. This data is essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 111-34-2 | [1] |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Sweet, ethereal | [5] |

| Boiling Point | 94 °C | [1] |

| Melting Point | -92 °C | [1] |

| Density | 0.7888 g/mL at 20 °C | [1] |

| Vapor Density | 3.45 (Air = 1) | [1] |

| Vapor Pressure | 42 mmHg at 20 °C | [6] |

| Flash Point | -9 °C | [1] |

| Autoignition Temperature | 255 °C | [1] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [1] |

| Refractive Index | 1.4026 at 20 °C | [1] |

Synthesis of n-Butyl Vinyl Ether

The industrial synthesis of n-butyl vinyl ether is typically achieved through the vinylation of n-butanol with acetylene in the presence of a basic catalyst.[3][7] This process, often referred to as Reppe chemistry, involves the addition of the alcohol to the triple bond of acetylene.

General Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on established synthesis routes.[7]

Materials:

-

n-Butanol

-

Acetylene gas

-

Potassium hydroxide (catalyst)

-

High-pressure reactor

Procedure:

-

A solution of potassium hydroxide in n-butanol is prepared to form the potassium butoxide catalyst.

-

The catalyst solution is charged into a high-pressure reactor.

-

The reactor is purged with an inert gas, such as nitrogen, to remove oxygen.

-

Acetylene gas is introduced into the reactor under pressure.

-

The reaction mixture is heated to a temperature typically ranging from 150-200 °C.

-

The reaction is maintained under pressure with continuous stirring until the desired conversion of n-butanol is achieved.

-

After cooling and depressurization, the crude product is purified by distillation to yield n-butyl vinyl ether.

A simplified workflow for the synthesis of n-butyl vinyl ether is depicted in the following diagram:

Cationic Polymerization of n-Butyl Vinyl Ether

n-Butyl vinyl ether readily undergoes cationic polymerization to form poly(n-butyl vinyl ether).[8] This polymerization is initiated by Lewis acids or protonic acids and proceeds via a carbocationic chain-growth mechanism. The properties of the resulting polymer can be controlled by the choice of initiator, solvent, and reaction temperature.[9]

General Experimental Protocol for Cationic Polymerization

The following protocol outlines a general procedure for the cationic polymerization of n-butyl vinyl ether.

Materials:

-

n-Butyl vinyl ether (monomer), purified by distillation over calcium hydride.

-

Anhydrous solvent (e.g., toluene, hexane).

-

Initiator system (e.g., BF₃·OEt₂, AlCl₃, or a protic acid).

-

Inert atmosphere (nitrogen or argon).

Procedure:

-

The monomer and solvent are freshly distilled and handled under an inert atmosphere to exclude moisture.

-

The reaction vessel is flame-dried and purged with an inert gas.

-

The purified monomer and anhydrous solvent are added to the reaction vessel and cooled to the desired temperature (e.g., 0 °C to -78 °C).

-

The initiator is added to the stirred solution to commence polymerization.

-

The reaction is allowed to proceed for a specified time, during which the viscosity of the solution may increase.

-

The polymerization is terminated by the addition of a quenching agent, such as methanol or ammonia.

-

The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).

-

The precipitated polymer is collected by filtration, washed, and dried under vacuum.

The mechanism of cationic polymerization of n-butyl vinyl ether can be visualized as follows:

Applications in Research and Drug Development

While direct applications of n-butyl vinyl ether as a pharmaceutical agent are not established, its polymers and derivatives hold promise in the biomedical and pharmaceutical fields. Poly(vinyl ethers) are being investigated for their use in drug delivery systems due to their biocompatibility and tunable properties.[9][10] The vinyl ether moiety also serves as a reactive handle for the attachment of biologically active molecules.

Spectroscopic Data

The structural elucidation and purity assessment of n-butyl vinyl ether are routinely performed using various spectroscopic techniques.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to the vinyl protons (CH=CH₂) and the butyl group protons (-OCH₂CH₂CH₂CH₃). | [1] |

| ¹³C NMR | Resonances for the sp² carbons of the vinyl group and the sp³ carbons of the butyl chain. | [9] |

| IR Spectroscopy | Characteristic absorption bands for the C=C stretching of the vinyl group and C-O-C stretching of the ether linkage. | [1] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. | [1] |

A general workflow for the spectroscopic analysis of an organic compound like n-butyl vinyl ether is presented below:

Safety and Toxicology

n-Butyl vinyl ether is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[2] It can cause irritation to the skin and eyes, and inhalation of vapors may lead to dizziness and lightheadedness.[2] The use of personal protective equipment, including gloves, safety glasses, and a lab coat, is recommended.

| Toxicological Data | Value | Reference(s) |

| LD₅₀ (Oral, Rat) | > 2000 mg/kg | [13] |

| LD₅₀ (Dermal, Rabbit) | 4240 mg/kg | [13] |

| LC₅₀ (Inhalation, Rat) | > 2000 ppm (4h) | [13] |

Conclusion

n-Butyl vinyl ether is a chemical of significant industrial and research interest, primarily due to its role as a monomer in the synthesis of poly(vinyl ethers). Its well-defined chemical and physical properties, coupled with established synthetic and polymerization protocols, make it a valuable tool for materials scientists and organic chemists. While its direct role in the synthesis of currently marketed pharmaceuticals is not explicitly detailed, the broader class of vinyl ethers and their polymers continues to be an area of active investigation for biomedical applications, including drug delivery. A thorough understanding of its properties and safe handling procedures is crucial for its effective and responsible use in a research and development environment.

References

- 1. This compound | C6H12O | CID 8108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. The brief introduction of n-Butyl vinyl ether_Chemicalbook [chemicalbook.com]

- 4. Details [connectchemicals.com]

- 5. CAS 111-34-2: this compound | CymitQuimica [cymitquimica.com]

- 6. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]

- 7. US2406674A - Manufacture of vinyl n-butyl ether - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 14. Improved synthesis of tadalafil using dimethyl carbonate and ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Physical Properties of n-Butyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of n-butyl vinyl ether. The information is presented to support research, development, and quality control activities involving this versatile chemical intermediate. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key physical property measurements are provided.

Core Physical and Chemical Properties

N-butyl vinyl ether is a colorless, flammable liquid with a characteristic ether-like odor.[1][2] It is primarily utilized as a monomer in the synthesis of polymers and copolymers, finding applications in adhesives, coatings, and other specialty materials.[3][4] Its chemical reactivity is largely defined by the vinyl group, which readily undergoes polymerization and addition reactions.

Summary of Physical Properties

The following tables summarize the key physical properties of n-butyl vinyl ether, compiled from various sources.

| General Properties | |

| Chemical Formula | C₆H₁₂O[4][5] |

| Molecular Weight | 100.16 g/mol [5][6] |

| Appearance | Colorless liquid[1][3] |

| Odor | Ether-like[1][2] |

| Thermodynamic Properties | |

| Boiling Point | 94 °C[2][4][6] |

| Melting Point | -92 °C[2][6] |

| Flash Point | -12 °C to -9.4 °C (closed cup)[2][7][8] |

| Autoignition Temperature | 225 °C (437 °F)[6][8][9] |

| Optical and Physical Constants | |

| Density | 0.774 - 0.779 g/mL at 20-25 °C[2][4][10] |

| Refractive Index (n²⁰/D) | 1.400 - 1.401[2][6][7] |

| Vapor Pressure | 42 mmHg at 20 °C[2][6][11] |

| Vapor Density | 3.5 (air = 1)[2][11] |

| Solubility Data | |

| Solubility in Water | Sparingly soluble to slightly soluble (approx. 3 g/L at 20 °C)[1][2][3][6][12] |

| Miscibility | Miscible with many organic solvents, including alcohol and ether[1][2][3] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of n-butyl vinyl ether. These protocols are based on standard laboratory techniques and relevant ASTM standards.

Boiling Point Determination (Distillation Method)

The boiling point of n-butyl vinyl ether is determined by atmospheric distillation.

Apparatus:

-

Distillation flask (100 mL)

-

Condenser

-

Receiving flask

-

Calibrated thermometer (-10 to 110 °C)

-

Heating mantle

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus in a fume hood.

-

Add 50 mL of n-butyl vinyl ether and a few boiling chips to the distillation flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask.

-

Continue to record the temperature as the distillation proceeds. The boiling point is the constant temperature observed during the distillation of the bulk of the liquid.

-

Correct the observed boiling point for atmospheric pressure if it deviates significantly from 760 mmHg.

Melting Point Determination (Capillary Method)

Due to its low melting point, this procedure requires a cryostat or a specialized low-temperature melting point apparatus.

Apparatus:

-

Melting point apparatus with a cooling system (cryostat)

-

Capillary tubes (sealed at one end)

-

Calibrated low-temperature thermometer

Procedure:

-

Introduce a small, finely powdered sample of solidified n-butyl vinyl ether into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Cool the apparatus to a temperature approximately 10-15 °C below the expected melting point (-92 °C).

-

Begin heating at a slow, controlled rate (e.g., 1-2 °C per minute).

-

Record the temperature at which the first signs of melting are observed (the point at which the substance begins to collapse and form a liquid).

-

Record the temperature at which the last solid particle melts completely. The melting point is reported as this range.

Density Determination (Pycnometer Method)

The density of the volatile liquid n-butyl vinyl ether is accurately determined using a pycnometer.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass.

-

Fill the pycnometer with distilled water and place it in a constant temperature bath set to 20 °C or 25 °C until it reaches thermal equilibrium.

-

Adjust the volume of the water to the calibration mark on the pycnometer, dry the outside, and weigh it.

-

Empty and dry the pycnometer, then fill it with n-butyl vinyl ether.

-

Repeat the thermal equilibration, volume adjustment, and weighing steps as with the water.

-

Calculate the density using the formula: Density = (mass of n-butyl vinyl ether) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at the measurement temperature.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through the substance and is a good indicator of purity. The measurement should be performed according to standards similar to ASTM D1218.

Apparatus:

-

Abbe refractometer

-

Constant temperature circulating bath

-

Sodium light source (D-line, 589 nm)

-

Dropper

Procedure:

-

Turn on the refractometer and the sodium light source.

-

Set the circulating water bath to the desired temperature (e.g., 20 °C) and allow the refractometer prisms to equilibrate.

-

Calibrate the refractometer using a standard of known refractive index.

-

Place a few drops of n-butyl vinyl ether onto the lower prism of the refractometer and close the prisms.

-

Adjust the instrument to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

Read the refractive index from the scale.

-

Clean the prisms thoroughly with a suitable solvent (e.g., isopropanol) and a soft lens tissue after the measurement.

Flash Point Determination (Small Scale Closed-Cup Method)

The flash point is determined using a small-scale closed-cup apparatus, following a procedure similar to ASTM D3278.

Apparatus:

-

Small scale closed-cup flash point tester

-

Syringe for sample injection (2 mL)

-

Ignition source (gas flame or electric igniter)

Procedure:

-

Set the test cup to the expected flash point temperature.

-

Inject a 2 mL sample of n-butyl vinyl ether into the test cup using the syringe.

-

Allow the sample to reach thermal equilibrium (typically 1 minute).

-

Apply the ignition source.

-

Observe whether a flash occurs.

-

If no flash occurs, repeat the test at a higher temperature. If a flash occurs, repeat at a lower temperature to determine the lowest temperature at which a flash is observed.

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization and quality control of a new batch of n-butyl vinyl ether.

This workflow begins with an initial visual inspection of a new batch. If the liquid is clear and colorless, a series of primary physical constant measurements are performed to confirm its identity and purity. These are followed by safety-critical tests such as flash point determination. The results are then compared against established specifications to decide on the batch's release or rejection.

References

- 1. US2406674A - Manufacture of vinyl n-butyl ether - Google Patents [patents.google.com]

- 2. Butyl vinyl ether | C6H12O | CID 8108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. n-Butyl Vinyl Ether | CAS 111-34-2 | Connect Chemicals [connectchemicals.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. matestlabs.com [matestlabs.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chemquest.com [chemquest.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of Butyl Vinyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyl vinyl ether in a range of common organic solvents. The information is intended to be a valuable resource for laboratory work, process development, and formulation in various scientific and industrial applications.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, in a particular solvent is a measure of the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature to form a stable, homogeneous solution. When two liquids are completely soluble in each other in all proportions, they are termed "miscible." The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible. This compound, with its ether linkage and butyl group, exhibits a degree of polarity but also significant nonpolar character, influencing its solubility profile.

Solubility of this compound in Organic Solvents

The following table summarizes the available data on the solubility of this compound in various organic solvents. It is important to note that for many common organic solvents, this compound is fully miscible.

| Solvent Classification | Solvent Name | Solubility/Miscibility | Temperature (°C) |

| Alcohols | Ethanol | Soluble[1] | Not Specified |

| Methanol | Soluble | Not Specified | |

| Ketones | Acetone | Very Soluble[1] | Not Specified |

| Aromatic Hydrocarbons | Benzene | Miscible[2] | Not Specified |

| Ethers | Diethyl Ether | Miscible[1][2] | Not Specified |

| Aliphatic Hydrocarbons | Hexane | Miscible[2] | Not Specified |

| Halogenated Hydrocarbons | Carbon Tetrachloride | Miscible[2] | Not Specified |

| Chloroform | Soluble | Not Specified |

Note: "Soluble" or "Very Soluble" indicates a high degree of solubility, though precise quantitative data is not consistently available in the cited literature. "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.

Experimental Protocols

Accurate determination of solubility is critical for many research and development activities. The following are detailed methodologies for assessing the miscibility and quantifying the solubility of this compound in organic solvents.

Experiment 1: Determination of Miscibility by Visual Inspection

This protocol provides a straightforward method for qualitatively assessing the miscibility of this compound with an organic solvent.

1. Materials:

- This compound (stabilized)

- Organic solvent of interest (e.g., ethanol, hexane)

- Graduated cylinders or volumetric flasks (10 mL)

- Glass vials with screw caps (20 mL)

- Vortex mixer

2. Procedure:

- Prepare several mixtures of this compound and the organic solvent in different volume ratios (e.g., 1:9, 1:1, 9:1) in separate glass vials. For a total volume of 10 mL, these would correspond to 1 mL this compound + 9 mL solvent, 5 mL this compound + 5 mL solvent, and 9 mL this compound + 1 mL solvent.

- Securely cap the vials and agitate them vigorously using a vortex mixer for 1-2 minutes.

- Allow the vials to stand undisturbed at a constant temperature (e.g., 25 °C) for at least 30 minutes.

- Visually inspect the vials against a well-lit background.

- Observation:

- If the mixture remains a single, clear liquid phase with no visible separation or cloudiness, the two liquids are considered miscible under the tested conditions.

- If two distinct layers form or if the mixture appears cloudy or opaque, the liquids are immiscible or partially miscible.

Experiment 2: Quantitative Solubility Determination via the Shake-Flask Method and Gas Chromatography (GC) Analysis

This protocol describes a widely accepted method for determining the thermodynamic solubility of a liquid in a solvent.

1. Materials and Equipment:

- This compound (stabilized)

- Organic solvent of interest

- Scintillation vials or glass vessels with PTFE-lined screw caps

- Orbital shaker with temperature control

- Centrifuge

- Gas chromatograph (GC) with a Flame Ionization Detector (FID)

- Appropriate GC column (e.g., a non-polar or mid-polar capillary column)

- Syringes for liquid handling and GC injection

- Volumetric flasks and pipettes

- Analytical balance

2. Procedure:

- Preparation of Saturated Solution:

- Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of a distinct layer of undissolved this compound is necessary to ensure saturation.

- Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C).

- Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach a stable concentration in the solvent phase.

- Phase Separation:

- After equilibration, remove the vial from the shaker and allow the phases to separate. Centrifugation can be used to accelerate this process.

- Sampling:

- Carefully withdraw a known volume of the solvent phase (the supernatant) using a syringe.

- Sample Preparation for GC Analysis:

- Accurately dilute the collected aliquot with the pure organic solvent to a concentration that falls within the linear range of the GC-FID. A series of dilutions may be necessary.

- Preparation of Calibration Standards:

- Prepare a series of standard solutions of this compound in the organic solvent with known concentrations. These standards should bracket the expected concentration of the diluted sample.

- GC Analysis:

- Inject the prepared standards and the diluted sample into the GC.

- Record the peak area of the this compound for each run.

- Quantification:

- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

- Use the calibration curve to determine the concentration of this compound in the diluted sample.

- Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Determining Miscibility by Visual Inspection.

Caption: Workflow for Quantitative Solubility Determination via Shake-Flask and GC.

References

Spectroscopic Data of Butyl Vinyl Ether: A Technical Guide

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for butyl vinyl ether. The information is presented in a structured format to facilitate easy access and comparison for researchers and professionals in drug development and related scientific fields. Detailed experimental protocols are also included to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.46 | dd | 14.4, 6.8 | =CH-O |

| 4.17 | dd | 14.4, 2.2 | =CH₂ (trans to O) |

| 3.96 | dd | 6.8, 2.2 | =CH₂ (cis to O) |

| 3.68 | t | 6.6 | -O-CH₂- |

| 1.61 | p | 6.6 | -O-CH₂-CH₂- |

| 1.39 | sx | 7.4 | -CH₂-CH₃ |

| 0.94 | t | 7.4 | -CH₃ |

dd = doublet of doublets, t = triplet, p = pentet, sx = sextet

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 152.2 | =CH-O |

| 85.9 | =CH₂ |

| 67.8 | -O-CH₂- |

| 31.6 | -O-CH₂-CH₂- |

| 19.3 | -CH₂-CH₃ |

| 13.8 | -CH₃ |

Experimental Protocols

¹H and ¹³C NMR Spectroscopy:

A sample of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal reference. The solution is then transferred to a 5 mm NMR tube.

-

Instrument: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz instrument, is used.

-

Parameters for ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Acquisition Time: An acquisition time of 2-4 seconds is typical.

-

Spectral Width: A spectral width of approximately 10-15 ppm is appropriate.

-

-

Parameters for ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance signal-to-noise.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is common.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Spectral Width: A spectral width of approximately 200-220 ppm is used.

-

Data processing involves Fourier transformation of the free induction decay (FID), phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For liquid samples like this compound, the spectrum is often recorded as a neat film.

Data Presentation

Table 3: IR Spectroscopic Data for this compound (Neat Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3110 | Medium | =C-H stretch |

| 2958, 2872 | Strong | C-H stretch (alkyl) |

| 1620 | Strong | C=C stretch (vinyl) |

| 1465 | Medium | C-H bend (alkyl) |

| 1202 | Strong | C-O-C stretch (asymmetric) |

| 1080 | Strong | C-O-C stretch (symmetric) |

| 960, 815 | Strong | =C-H bend (out-of-plane) |

Experimental Protocols

FTIR Spectroscopy of a Neat Liquid:

The analysis of a pure liquid sample, such as this compound, by FTIR spectroscopy is typically performed using the "neat" or thin-film method.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer or Thermo Fisher Scientific model, is used.

-

Sample Preparation:

-

Place one or two drops of the neat this compound liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the two plates. Ensure no air bubbles are trapped.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty salt plates to subtract any atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

To aid in the understanding of the spectroscopic data, the following diagrams illustrate the structure of this compound and the logical workflow for its spectroscopic analysis.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for spectroscopic analysis.

References

Butyl vinyl ether monomer reactivity and stability

An In-depth Technical Guide to Butyl Vinyl Ether Monomer: Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BVE) is a highly reactive monomer extensively utilized in the synthesis of a wide range of polymers and as an intermediate in organic synthesis.[1][2][3] Its reactivity is primarily dictated by the electron-rich carbon-carbon double bond, influenced by the adjacent alkoxy group, making it highly susceptible to cationic polymerization.[1] However, this high reactivity also presents challenges in terms of its stability, particularly its sensitivity to acidic conditions and potential for peroxide formation. This technical guide provides a comprehensive overview of the core reactivity and stability characteristics of BVE, with a focus on quantitative data, experimental protocols, and reaction mechanisms relevant to research and development professionals.

Chemical and Physical Properties

This compound is a colorless, flammable liquid with a distinct ether-like odor.[1][2] It is miscible with many organic solvents but has low solubility in water.[1][2] Proper handling and storage are crucial due to its flammability and potential to form explosive peroxides.[4][5]

| Property | Value | Reference |

| Chemical Formula | C₆H₁₂O | [2] |

| Molecular Weight | 100.16 g/mol | [6] |

| Boiling Point | 94 °C | [6][7] |

| Melting Point | -92 °C | [6][7] |

| Density | 0.774 - 0.7888 g/mL at 20-25 °C | [2][6][7] |

| Flash Point | -12 °C (10.4 °F) | [8] |

| Solubility in Water | 0.10% by weight at 20 °C | [1] |

| Refractive Index | 1.4026 at 20 °C | [6] |

Reactivity of this compound

The defining characteristic of BVE is the high reactivity of its vinyl group, which readily participates in polymerization, addition, and electro-cyclic reactions.[1]

Cationic Polymerization

BVE is particularly susceptible to cationic polymerization, a process that is often rapid and highly exothermic.[9][10] This high reactivity can make reproducibility a challenge.[9] The polymerization is typically initiated by Lewis acids (e.g., AlCl₃, BF₃OEt₂, SnCl₄) or protonic acids in combination with a Lewis acid.[1][11]

The mechanism involves three key steps:

-

Initiation: A carbocation is formed from the monomer.

-

Propagation: The carbocationic chain end attacks the double bond of another monomer molecule.

-

Termination/Chain Transfer: The reaction is terminated, often through reaction with a counter-ion or transfer to another molecule.

Conventional cationic polymerizations are typically conducted in non-polar solvents like chlorinated hydrocarbons and at low temperatures to control the reaction rate and prevent side reactions.[9] However, recent advancements have explored polymerization in aqueous media.[9][12]

References

- 1. The brief introduction of n-Butyl vinyl ether_Chemicalbook [chemicalbook.com]

- 2. eurochemsupplies.com [eurochemsupplies.com]

- 3. n-Butyl Vinyl Ether | CAS 111-34-2 | Connect Chemicals [connectchemicals.com]

- 4. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. nj.gov [nj.gov]

- 6. This compound | C6H12O | CID 8108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. n-Butyl vinyl ether | 111-34-2 [chemicalbook.com]

- 8. 乙烯基丁醚 contains 0.01% potassium hydroxide as stabilizer, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Butyl Vinyl Ether: Properties, Synthesis, Polymerization, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butyl vinyl ether, a versatile chemical compound with significant applications in polymer chemistry and organic synthesis. This document consolidates key data on its synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and polymerization, and a review of its toxicological profile.

Chemical Identity and Synonyms

This compound is an organic compound classified as a vinyl ether. Its unique chemical structure, featuring a vinyl group attached to a butyl group through an ether linkage, imparts high reactivity, making it a valuable monomer for polymerization and a versatile building block in organic synthesis.[1] A comprehensive list of its alternative names and identifiers is provided in Table 1.

Table 1: Synonyms and Alternative Names for this compound

| Type | Identifier |

| IUPAC Name | 1-(ethenyloxy)butane |

| CAS Number | 111-34-2[2] |

| Common Synonyms | Vinyl butyl ether, Butoxyethene, 1-Butoxyethene, n-Butyl vinyl ether, BVE[3] |

| Other Names | Butane, 1-(ethenyloxy)-; Butoxyethylene; Ether, butyl vinyl; Vinyl n-butyl ether; Ethenyl n-butyl ether[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in Table 2, providing essential data for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [3] |

| Molecular Weight | 100.16 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Mild, ether-like | [4] |

| Density | 0.779 g/cm³ at 20°C | [3] |

| Melting Point | -92 °C | [5] |

| Boiling Point | 94.2 °C | [5] |

| Flash Point | -9 °C | [6] |

| Water Solubility | 3 g/L at 20°C | [3] |

| Vapor Pressure | 42 mmHg at 20°C | [6] |

| Refractive Index | 1.402 at 20°C | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the industrial synthesis of this compound involves the vinylation of n-butanol with acetylene in the presence of a basic catalyst.

Protocol: Vinylation of n-Butanol

-

Reactants: n-butanol, acetylene gas, potassium hydroxide (catalyst).[1]

-

Procedure:

-

n-butanol is first reacted with potassium hydroxide to form potassium butoxide, the active catalyst.[1]

-

Acetylene gas is then passed through the solution of potassium butoxide in excess n-butanol at elevated temperature (typically 150-200°C) and atmospheric pressure.[1]

-

The potassium butoxide catalyzes the addition of n-butanol across the triple bond of acetylene to form this compound.

-

The product is continuously removed by distillation to drive the reaction to completion.

-

-

Reaction Scheme:

-

CH₃(CH₂)₃OH + KOH → CH₃(CH₂)₃OK + H₂O

-

CH₃(CH₂)₃OK + HC≡CH → CH₃(CH₂)₃OCH=CHK

-

CH₃(CH₂)₃OCH=CHK + CH₃(CH₂)₃OH → CH₃(CH₂)₃OCH=CH₂ + CH₃(CH₂)₃OK

-

A diagram illustrating the synthesis workflow is provided below.

Polymerization of this compound

This compound readily undergoes cationic polymerization to produce poly(this compound). The properties of the resulting polymer can be controlled by the choice of initiator and reaction conditions.

Protocol: Cationic Polymerization using a Lewis Acid Initiator

-

Monomer: this compound (distilled and dried before use).

-

Initiator System: A Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or aluminum trichloride (AlCl₃).

-

Solvent: A non-polar solvent like hexane or toluene.

-

Procedure:

-

The monomer and solvent are charged into a dry, inert-atmosphere reaction vessel (e.g., a Schlenk flask).

-

The reaction mixture is cooled to the desired temperature (e.g., -78°C to 0°C) to control the polymerization rate and polymer properties.

-

The initiator is added dropwise to the stirred solution. Polymerization is typically rapid.

-

The reaction is quenched by the addition of a protic solvent such as methanol.

-

The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol), filtered, and dried under vacuum.

-

A diagram illustrating the general workflow for cationic polymerization is provided below.

Toxicological Profile and Biological Considerations

The toxicological data for this compound is primarily focused on its acute effects. It is classified as a flammable liquid and can cause skin and eye irritation.[6] Inhalation of high concentrations of its vapors may lead to central nervous system depression, with symptoms such as dizziness and lightheadedness.[6]

Mechanism of Toxicity

The specific cellular and molecular mechanisms underlying the toxicity of this compound have not been extensively studied. However, based on the reactivity of the vinyl group and the metabolic pathways of other ethers, some potential mechanisms can be considered.

-

Metabolism: It is plausible that this compound is metabolized in the liver by cytochrome P450 enzymes. This could potentially lead to the formation of reactive intermediates. For a related compound, ethyl tertiary butyl ether (ETBE), metabolism results in the formation of tert-butanol and acetaldehyde.[7]

-

Cellular Targets: While specific signaling pathway interactions are not documented for this compound, the metabolites of related ethers are known to have biological effects. For example, acetaldehyde is a known carcinogen.[7] The toxicological review of ETBE has identified the kidney as a potential target organ, with observed effects including increased kidney weight and nephropathy in animal studies.[7]

A diagram illustrating a hypothetical metabolic pathway and potential downstream effects is presented below.

It is important to note that further research is required to elucidate the precise mechanisms of this compound's biological activity and to identify any specific signaling pathways it may modulate. Professionals in drug development should consider its potential for metabolic activation and organ-specific toxicity in their assessments.

References

- 1. The brief introduction of n-Butyl vinyl ether_Chemicalbook [chemicalbook.com]

- 2. This compound | C6H12O | CID 8108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 111-34-2: this compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. nj.gov [nj.gov]

- 7. Toxicological Review of Ethyl Tertiary Butyl Ether (CASRN 637-92-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Acid-Catalyzed Hydrolysis of Butyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed hydrolysis of butyl vinyl ether, a reaction of significant interest in organic synthesis and the development of acid-labile protecting groups and drug delivery systems. This document details the reaction mechanism, kinetic parameters, and experimental protocols for studying this transformation.

Reaction Mechanism and Signaling Pathway

The acid-catalyzed hydrolysis of this compound proceeds through a well-established mechanism involving a rate-determining protonation step.[1][2] The reaction is initiated by the protonation of the β-carbon of the vinyl ether by a hydronium ion or other acidic species. This leads to the formation of a resonance-stabilized carbocation intermediate. Subsequent rapid hydration of this cation and decomposition of the resulting hemiacetal yields butanol and acetaldehyde as the final products.[1]

Kinetics of Hydrolysis

The hydrolysis of alkyl vinyl ethers is first-order with respect to the vinyl ether and the acid catalyst.[3] The reactivity of alkyl vinyl ethers (ROCH=CH₂) in acid-catalyzed hydrolysis follows the order: R = t-Bu > i-Pr > Et > Me.[4] This trend is attributed to the electron-donating ability of the alkyl groups, which stabilizes the carbocation intermediate formed in the rate-determining step.

| Vinyl Ether | Acid | Temperature (°C) | k (M⁻¹s⁻¹) | Reference |

| Methyl Vinyl Ether | H⁺ | 25 | 0.76 | [5] |

| Ethyl Vinyl Ether | H⁺ | 25 | - | [4] |

| Methyl β,β-di-tert-butylvinyl ether | HClO₄ | 25 | 0.352 | [5] |

| Methyl β,β-di-tert-butylvinyl ether | HCl | 25 | 0.337 | [5] |

| Methyl α-(2,6-dimethoxyphenyl)vinyl ether | H⁺ | 25 | 2.86 | [3] |

Table 1: Comparative Rate Constants for the Acid-Catalyzed Hydrolysis of Various Vinyl Ethers. Note: A specific value for ethyl vinyl ether was not provided in the reference, but its reactivity is greater than methyl vinyl ether.

Experimental Protocols

A detailed experimental workflow for studying the kinetics of this compound hydrolysis is presented below. This protocol can be adapted for various analytical techniques.

Materials and Reagents

-

n-Butyl vinyl ether (inhibitor-free)

-

Hydrochloric acid (HCl) or other strong acid

-

Deionized water

-

Buffer solutions (for pH-dependent studies)

-

Internal standard for chromatography (e.g., dioxane)[6]

-

Quenching agent (e.g., a suitable base)

Kinetic Measurements by UV-Vis Spectroscopy

This method is suitable for following the disappearance of the vinyl ether or the appearance of the aldehyde product if their UV-Vis spectra are distinct.

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, ensuring final concentration in the reaction mixture is low, <0.2%).[5] Prepare aqueous solutions of the acid catalyst at the desired concentrations.

-

Instrumentation: Use a temperature-controlled UV-Vis spectrophotometer.

-

Procedure:

-

Equilibrate the acid solution in a quartz cuvette within the spectrophotometer's cell holder at the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Initiate the reaction by adding a small aliquot of the this compound stock solution to the cuvette, ensuring rapid mixing.

-

Monitor the change in absorbance at a predetermined wavelength corresponding to the reactant or product over time.

-

-

Data Analysis: For a first-order reaction, plot ln(Aₜ - A∞) versus time, where Aₜ is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The negative of the slope of this plot gives the pseudo-first-order rate constant (k_obs). The second-order rate constant (k) can be obtained by dividing k_obs by the acid concentration.

Kinetic Measurements by Gas Chromatography (GC)

GC is a powerful technique for directly measuring the concentration of this compound and its hydrolysis products.

-

Preparation: Prepare a thermostated reaction mixture containing the acid catalyst, this compound, and an internal standard (e.g., 1,4-dioxane).[6]

-

Instrumentation: A gas chromatograph equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID) is recommended.

-

Procedure:

-

At various time intervals, withdraw aliquots from the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding a neutralizing agent (e.g., a small amount of concentrated aqueous ammonia).[6]

-

Inject the quenched sample into the GC.

-

-

Data Analysis:

-

Determine the concentration of this compound at each time point by comparing its peak area to that of the internal standard.

-

Plot the natural logarithm of the this compound concentration versus time. The negative of the slope of the resulting line will be the pseudo-first-order rate constant (k_obs).

-

Calculate the second-order rate constant (k) by dividing k_obs by the acid concentration.

-

Conclusion

The acid-catalyzed hydrolysis of this compound is a fundamental organic reaction with important applications. Understanding its mechanism and kinetics is crucial for controlling its application in various fields. This guide provides the essential theoretical background and practical experimental protocols to enable researchers to effectively study and utilize this reaction. The provided comparative kinetic data for other alkyl vinyl ethers serves as a valuable reference for estimating the reactivity of this compound and for designing experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Reactivity and structure of alkyl vinyl ethers. Part II. Kinetics and mechanism of acid-catalysed hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. US2533172A - Hydrolysis of vinyl ethers - Google Patents [patents.google.com]

The Vinyl Group of Butyl Vinyl Ether: A Gateway to Diverse Chemical Transformations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The vinyl group of butyl vinyl ether (BVE) serves as a versatile functional handle, enabling a wide array of chemical transformations. Its electron-rich double bond, activated by the adjacent butoxy group, makes it highly susceptible to electrophilic attack and a valuable monomer in polymerization reactions. This guide provides a comprehensive overview of the core chemical reactions involving the vinyl group of BVE, presenting detailed experimental protocols, quantitative data, and mechanistic insights relevant to professionals in research and development.

Cationic Polymerization: Building Macromolecular Architectures

The most prominent reaction of this compound is its polymerization, primarily through a cationic mechanism, to form poly(this compound) (PBVE). This polymer finds applications as an adhesive, sealant, and in the modification of other polymers. The polymerization is typically initiated by Lewis acids or other cationic initiators.[1][2][3]

Cationic Polymerization using a Lewis Acid Initiator

Experimental Protocol:

A representative procedure for the cationic polymerization of this compound using a tin(IV) chloride (SnCl₄) initiator is as follows:

-

Materials and Setup:

-

n-Butyl vinyl ether (BVE), freshly distilled over calcium hydride.

-

Toluene, dried by passage through a solvent purification column.

-

Tin(IV) chloride (SnCl₄) solution in heptane.

-

1-(isobutoxy)ethyl chloride (IBVE-HCl) adduct (as an initiator in some systems).

-

Dry, nitrogen-flushed glass reaction tubes.

-

-

Polymerization:

-

In a baked glass tube under a dry nitrogen atmosphere, a solution of BVE in toluene is prepared (e.g., 0.80 M).

-

The solution is cooled to the desired reaction temperature (e.g., -30 °C).

-

The initiator system, such as IBVE-HCl (e.g., 4.0 mM) followed by SnCl₄ (e.g., 5.0 mM), is added to the stirred monomer solution.

-

The polymerization is typically very rapid and can be complete within seconds to minutes.

-

-

Quenching and Purification:

-

The reaction is terminated by the addition of a quenching agent, such as pre-chilled methanol containing a small amount of ammonia.

-

The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

The precipitated poly(this compound) is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

-

-

Characterization:

Quantitative Data Summary:

| Initiator System | Monomer Conc. (M) | Temp. (°C) | Time | Mn ( g/mol ) | Đ (Mw/Mn) | Conversion (%) | Reference |